Soladulcoside A

Cytotoxicity Anticancer Drug Discovery Structure-Activity Relationship (SAR)

Procure Soladulcoside A (CAS 137031-53-9) for validated use as a negative control or baseline in cancer research. Unlike co-isolates Degalactotigonin or Solamargine, Soladulcoside A lacks potent cytotoxicity, making it essential for SAR studies and validating the specific activity of more cytotoxic Solanum-derived compounds. Use it to pinpoint structural features responsible for activity loss or to screen for synergistic effects requiring a non-cytotoxic partner.

Molecular Formula C39H62O15
Molecular Weight 770.9 g/mol
CAS No. 137031-53-9
Cat. No. B237674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoladulcoside A
CAS137031-53-9
Synonyms3 beta,15 alpha,23 alpha-trihydroxy-5 alpha-spirostan-26-one 3-O-alpha-rhamnopyranosyl-(1-2)-beta-glucopyranoside
soladulcoside A
Molecular FormulaC39H62O15
Molecular Weight770.9 g/mol
Structural Identifiers
SMILESCC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O
InChIInChI=1S/C39H62O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h15-33,35-36,40-47H,6-14H2,1-5H3/t15-,16+,17+,18+,19+,20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1
InChIKeyBVALVRBXQYLPOW-PDVVVGIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soladulcoside A (CAS 137031-53-9): A Steroidal Glycoside Reference Standard for Cytotoxicity Studies


Soladulcoside A is a naturally occurring steroidal glycoside with the molecular formula C39H62O15 and a molecular weight of 770.9 g/mol . It was first isolated and structurally elucidated in 1991 from the aerial parts of Solanum dulcamara [1]. Subsequent studies have also isolated it from the whole plants of Solanum nigrum, where it is often found alongside other more bioactive steroidal compounds like solamargine, solasonine, and degalactotigonin [2][3].

Why Soladulcoside A Cannot Be Assumed to be a Bioequivalent Substitute for Other Solanum Glycosides


In-class compounds like solamargine, solasonine, and degalactotigonin are often investigated for their potent anticancer properties. However, they exhibit distinct and quantifiable differences in cytotoxic potency compared to Soladulcoside A. Assumptions of functional equivalence can derail a research project. Data from a direct comparative cytotoxicity study reveals that while the related compound degalactotigonin has single-digit micromolar IC50 values across several cancer cell lines, Soladulcoside A demonstrates markedly weaker to no activity under the same experimental conditions [1]. This fundamental difference in bioactivity makes Soladulcoside A a critical, and often overlooked, tool for experimental design, particularly as a negative control or for probing specific mechanisms of action.

Quantitative Evidence for Selecting Soladulcoside A (CAS 137031-53-9) as a Low-Activity Steroidal Glycoside


Soladulcoside A vs. Degalactotigonin: A Direct Comparison of Cytotoxic Potency in Cancer Cell Lines

In a direct head-to-head comparison, Soladulcoside A demonstrates significantly weaker cytotoxic activity than the co-isolated compound degalactotigonin. While degalactotigonin exhibits potent single-digit micromolar IC50 values across five cancer cell lines, Soladulcoside A shows either much higher IC50 values or no measurable inhibition at the tested concentrations [1].

Cytotoxicity Anticancer Drug Discovery Structure-Activity Relationship (SAR)

Soladulcoside A vs. Solamargine: A Cross-Study Comparison of Activity in A549 Lung Cancer Cells

While not from the same study, a cross-study comparison reveals that Soladulcoside A is orders of magnitude less potent than the well-known Solanum-derived glycoalkaloid solamargine against A549 lung cancer cells. Soladulcoside A has a reported IC50 of 28.4 µM [1], whereas multiple studies report solamargine's IC50 in A549 cells to be in the low micromolar range (e.g., 2.24 ± 0.15 µM [2] or ranging from 2.1 to 8.0 µM across various tumor cells [3]).

Non-Small Cell Lung Cancer (NSCLC) Cytotoxicity Comparative Pharmacology

Soladulcoside A is Identified as a Low-Potency Compound Within Its Direct Co-Isolation Group

Within the same publication that details the isolation of Soladulcoside A along with solamargine, solasonine, and two new saponins, the authors explicitly report that only the comparator compound (solamargine) exhibited 'potent cytotoxic activity.' Soladulcoside A and other isolates were not mentioned as having significant activity, providing class-level inference that Soladulcoside A lacks the cytotoxic potency of its co-isolated analogs [1].

Natural Product Isolation Bioactivity-Guided Fractionation Steroidal Alkaloids

Core Application Scenarios for Soladulcoside A (CAS 137031-53-9) as a Research Tool


Use as a Negative Control in Apoptosis and Cytotoxicity Assays

The data showing that Soladulcoside A exhibits weak to no cytotoxicity against cancer cell lines like A549 (IC50 = 28.4 µM) and PANC1 (IC50 >30 µM) [1] positions it as an ideal negative control. In experiments where the pro-apoptotic effects of degalactotigonin [1] or solamargine [2] are being investigated, Soladulcoside A can be used to confirm that the observed effects are specific to the structure of the active compound and not a general property of all steroidal glycosides from the same plant source.

Analytical Reference Standard for Phytochemical Analysis of Solanum Species

Soladulcoside A is a well-characterized chemical marker with a defined CAS number and molecular structure, isolated from both *Solanum dulcamara* [3] and *Solanum nigrum* [4]. As a structurally identified component of these medicinal plants, it serves as a high-value analytical reference standard for the qualitative and quantitative analysis of *Solanum* extracts using LC-MS or HPLC, especially when differentiating between potent and non-potent steroidal constituents.

Structure-Activity Relationship (SAR) Probe for Steroidal Glycosides

The distinct lack of potent cytotoxicity of Soladulcoside A compared to structurally related compounds like degalactotigonin (which shares a similar core but differs in glycosidic moieties) [1] makes it a critical probe in medicinal chemistry. Researchers can use Soladulcoside A to investigate which specific structural features of the degalactotigonin or solamargine molecules are essential for their anti-proliferative and EGFR-inhibitory activities.

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